molecular formula C23H27N3O5S B2566520 N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide CAS No. 477889-86-4

N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No. B2566520
M. Wt: 457.55
InChI Key: FHMLUGLIZIFMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Compounds with dimethoxyphenyl groups have been studied for their crystal structures and potential applications in material science and chemistry. For example, the study on the crystal structure and herbicidal activity of a thiadiazolo[2,3-a]pyrimidin compound by Liu et al. (2008) provides insights into the relationship between molecular structure and biological activity, which can be relevant for the development of new herbicides (Liu et al., 2008).

Herbicidal Activity

The synthesis and evaluation of compounds containing pyrimidine and thiadiazole rings for herbicidal activity, as researched by Man‐Yun Liu and De-Qing Shi (2014), illustrate the potential agricultural applications of similar compounds. These studies highlight the design and synthesis of novel compounds for selective herbicidal activity against specific plant species (Man‐Yun Liu & De-Qing Shi, 2014).

Matrix Metalloproteinase Inhibition

The development of heterocyclic inhibitors of matrix metalloproteinases, as explored by J. Schröder et al. (2001), points to potential applications in targeting enzymes involved in tissue remodeling and pathological processes such as cancer metastasis and arthritis. This research can inform the development of novel therapeutics based on the inhibition of specific enzymes (J. Schröder et al., 2001).

Antidepressant Activity

Research on compounds such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine for potential antidepressant activity with reduced side effects, as studied by D. M. Bailey et al. (1985), demonstrates the therapeutic potential of structurally related compounds in neuropsychiatric disorders (D. M. Bailey et al., 1985).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-30-17-7-8-22(31-2)20(14-17)25-23(27)21(26-9-11-32(28,29)12-10-26)13-16-15-24-19-6-4-3-5-18(16)19/h3-8,14-15,21,24H,9-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLUGLIZIFMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)N4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

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